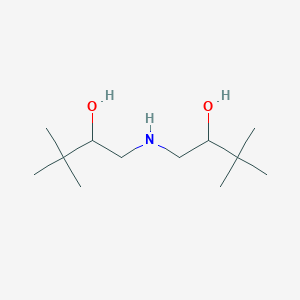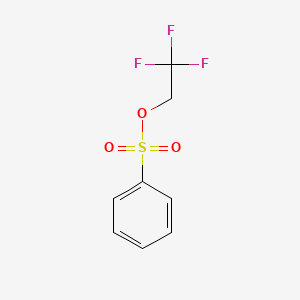
2,2,2-Trifluoroethylbenzenesulfonate, 99%
Vue d'ensemble
Description
2,2,2-Trifluoroethylbenzenesulfonate, commonly known as TFBS, is a trifluoroethyl ester of benzenesulfonic acid. It is a white, crystalline powder with a molecular weight of 218.17 g/mol and a melting point of 166-168°C. TFBS is used in a variety of applications in the scientific research field, including as a reagent for organic synthesis, as a catalyst in the synthesis of polymers, and as an additive in analytical chemistry. In addition, TFBS has been studied for its potential biochemical and physiological effects, including as an inhibitor of certain enzymes and in the regulation of gene expression.
Mécanisme D'action
TFBS has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase, cyclooxygenase, and cytochrome P450. It is thought to act by binding to the active site of the enzyme, preventing it from catalyzing its reaction. In addition, TFBS has been shown to modulate the expression of certain genes, suggesting that it may act as a transcriptional regulator.
Biochemical and Physiological Effects
TFBS has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that TFBS can modulate the expression of certain genes, suggesting that it may act as a transcriptional regulator. In addition, TFBS has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase, cyclooxygenase, and cytochrome P450.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using TFBS in laboratory experiments is its high reactivity and low toxicity. In addition, it is relatively inexpensive and easy to obtain. However, TFBS is not suitable for use in all experiments, as its reactivity can lead to the formation of undesired side products.
Orientations Futures
There are a number of potential future directions for the use of TFBS in scientific research. These include further investigations into its potential as a transcriptional regulator, as well as its potential as an inhibitor of certain enzymes. In addition, TFBS could be explored as a potential therapeutic agent, as its biochemical and physiological effects have yet to be fully elucidated. Finally, further research could be conducted into the synthesis of TFBS and its potential applications in organic synthesis and analytical chemistry.
Applications De Recherche Scientifique
TFBS is widely used as a reagent in organic synthesis, due to its high reactivity and low toxicity. It is also used as a catalyst in the synthesis of polymers, as well as in analytical chemistry. In addition, TFBS has been studied for its potential biochemical and physiological effects, including as an inhibitor of certain enzymes and in the regulation of gene expression.
Propriétés
IUPAC Name |
2,2,2-trifluoroethyl benzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O3S/c9-8(10,11)6-14-15(12,13)7-4-2-1-3-5-7/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRHGSTXPVUNBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80304593 | |
| Record name | 2,2,2-trifluoroethyl benzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80304593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoroethyl benzenesulfonate | |
CAS RN |
339-48-0 | |
| Record name | NSC166422 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166422 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2,2-trifluoroethyl benzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80304593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

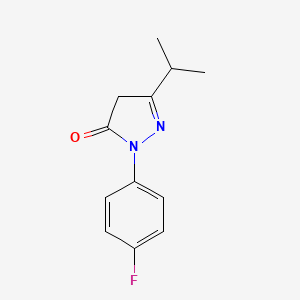
![7,7-Dimethyl-1-((((4-(isopropyl)phenyl)amino)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B6353570.png)
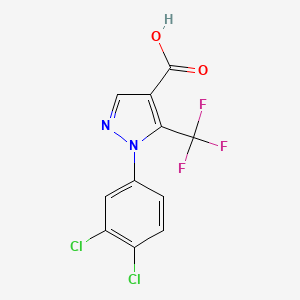
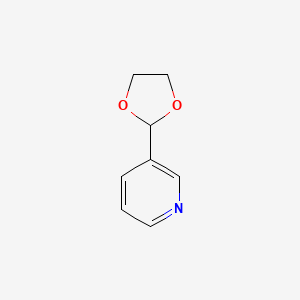
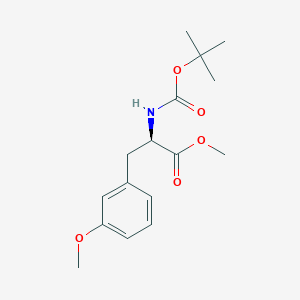
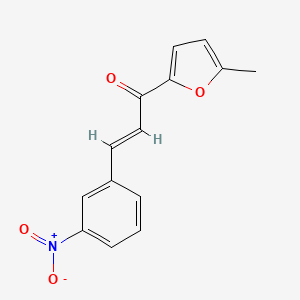
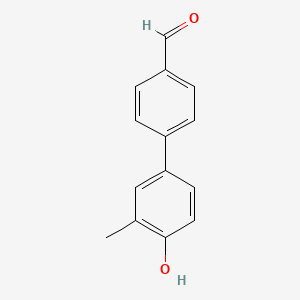
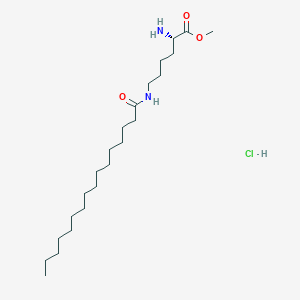


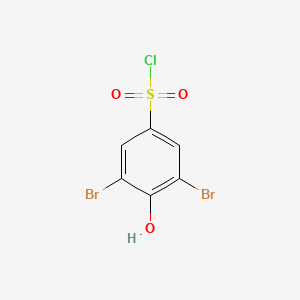
![N-[2-(2-Guanidino-ethyldisulfanyl)-ethyl]guanidine H2SO4](/img/structure/B6353629.png)
![4-Iodo-1,2,4,5-tetrahydrobenzo[c]azepin-3-one](/img/structure/B6353636.png)
